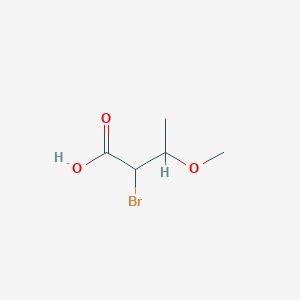

2-Bromo-3-methoxybutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c1-3(9-2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNDJNXUZODJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285533 | |

| Record name | 2-bromo-3-methoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67819-23-2 | |

| Record name | NSC42194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methoxybutanoic Acid: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-3-methoxybutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and pharmaceutical development. This document delves into the synthetic pathways for this compound, its physicochemical properties, and explores its prospective utility as a building block in the creation of more complex molecules.

Introduction

This compound (CAS No. 67819-23-2) is a derivative of butanoic acid featuring both a bromine atom at the α-position and a methoxy group at the β-position.[1][2] The presence of these two functional groups on a small carbon skeleton makes it a potentially versatile intermediate for the synthesis of novel organic compounds. The bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in organometallic coupling reactions, while the methoxy and carboxylic acid functionalities offer further sites for chemical modification. Understanding the synthesis and reactivity of this molecule is crucial for harnessing its full potential in research and development.

Synthesis of this compound

A robust and well-documented method for the synthesis of this compound proceeds via a two-step sequence starting from crotonic acid. This procedure, detailed in Organic Syntheses, involves an initial methoxymercuration of the double bond, followed by bromination.[3]

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from a verified procedure and provides a step-by-step guide for the laboratory-scale synthesis.[3]

Step 1: Methoxymercuration of Crotonic Acid

-

In a suitable reaction vessel, dissolve mercuric acetate (1.0 eq) and crotonic acid (1.0 eq) in methanol.

-

Warm the mixture gently and stir until all the mercuric acetate has dissolved.

-

Allow the solution to stand at room temperature for 48 hours, during which a precipitate will form.

-

Filter the precipitate, wash with methanol, and air-dry.

-

Dissolve the resulting organomercury intermediate in an aqueous solution of potassium bromide (1.5 eq).

Causality Behind Experimental Choices: The use of mercuric acetate in methanol leads to the regioselective addition of a methoxy group and a mercury-containing group across the double bond of crotonic acid. The Markovnikov addition places the electrophilic mercury on the less substituted carbon and the nucleophilic methanol on the more substituted carbon, which in this case is the β-position. The subsequent treatment with potassium bromide replaces the acetate ligand on the mercury with a bromide, preparing the intermediate for the next step.

Step 2: Bromination of the Organomercury Intermediate

-

Cool the aqueous solution of the organomercury intermediate in an ice bath and expose it to a strong light source (e.g., direct sunlight or a photoflood lamp).

-

With vigorous stirring, add a solution of bromine (1.0 eq) and potassium bromide (1.5 eq) in water dropwise.

-

After the addition is complete, continue stirring for a short period and then quench any excess bromine with a solution of sodium bisulfite.

-

Acidify the reaction mixture with hydrobromic acid.

-

Extract the product into diethyl ether.

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices: The carbon-mercury bond is cleaved by bromine under photolytic conditions. The light promotes the homolytic cleavage of Br-Br, and the resulting bromine radical facilitates the substitution of the mercury group with a bromine atom at the α-position. The use of an aqueous system is practical for this ionic reaction. Acidification ensures that the product is in its protonated carboxylic acid form, which is more soluble in organic solvents like diethyl ether, facilitating its extraction.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO₃ | PubChem[1] |

| Molecular Weight | 197.03 g/mol | PubChem[1] |

| CAS Number | 67819-23-2 | PubChem[1] |

| Computed XLogP3 | 0.9 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Computed Rotatable Bond Count | 3 | PubChem[1] |

Note: The majority of the available data is computationally derived and should be used as an estimation until experimentally verified.

Potential Applications in Research and Drug Development

The structural motifs present in this compound suggest its potential as a valuable building block in several areas of chemical synthesis.

Elaboration of the Carboxylic Acid

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the incorporation of the 2-bromo-3-methoxybutyl scaffold into larger molecules.

Caption: Potential derivatization of the carboxylic acid group.

Nucleophilic Substitution at the α-Position

The bromine atom at the α-position is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, providing access to a diverse library of substituted butanoic acid derivatives. These derivatives could be of interest in medicinal chemistry for the synthesis of novel pharmacophores.

Role in the Synthesis of Bioactive Molecules

Halogenated organic molecules play a significant role in drug design. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound could serve as a starting material for the synthesis of new drug candidates.

Conclusion

This compound is a functionalized carboxylic acid for which a reliable synthetic method exists. While experimentally determined physicochemical data is sparse, its chemical structure suggests significant potential as a versatile building block in organic synthesis. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a compound of interest for researchers in synthetic chemistry and drug discovery. Further investigation into the reactivity and properties of this molecule is warranted to fully explore its synthetic utility.

References

-

PubChem. Compound Summary for CID 238050, this compound. National Center for Biotechnology Information. [Link]

-

Carter, H. E.; West, H. D. α-Bromo-β-methoxy-n-butyric acid. Organic Syntheses, Coll. Vol. 3, p.108 (1955); Vol. 20, p.16 (1940). [Link]

-

ChemSynthesis. This compound. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-methoxybutanoic acid (CAS Number: 67819-23-2), a halogenated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous compounds, this document will detail its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential as a building block in the development of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule possessing two stereocenters. The presence of a bromine atom at the alpha position to the carboxylic acid and a methoxy group at the beta position imparts a unique combination of electronic and steric properties, making it a versatile synthetic intermediate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67819-23-2 | [1] |

| Molecular Formula | C₅H₉BrO₃ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C(C(=O)O)Br)OC | [1] |

| XLogP3 | 0.9 | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Note: Some properties are computationally predicted.

Synthesis of this compound: A Proposed Route

Synthesis of the Precursor: 3-Methoxybutanoic Acid

The starting material for the synthesis is 3-methoxybutanoic acid (CAS 10024-70-1).[2][3][4] This precursor can be synthesized from crotonaldehyde through a two-step process involving a Michael addition of methanol followed by oxidation of the resulting aldehyde.[5]

Experimental Protocol: Synthesis of 3-Methoxybutanoic Acid

-

Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve crotonaldehyde in an excess of methanol. Add a catalytic amount of a strong base, such as sodium methoxide, to the solution. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Neutralization and Workup: Neutralize the reaction mixture with a weak acid, such as acetic acid.[5] Remove the excess methanol under reduced pressure. Extract the resulting 3-methoxybutanal with a suitable organic solvent (e.g., diethyl ether) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Oxidation: Dissolve the crude 3-methoxybutanal in a suitable solvent, such as acetone. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution at 0°C. The reaction is exothermic and the color will change from orange to green.

-

Purification: After the oxidation is complete, quench the reaction with isopropanol. Remove the chromium salts by filtration. Extract the 3-methoxybutanoic acid into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation under reduced pressure.

Alpha-Bromination via the Hell-Volhard-Zelinskii (HVZ) Reaction

The Hell-Volhard-Zelinskii (HVZ) reaction is a classic and reliable method for the α-bromination of carboxylic acids.[6][7][8][9] The reaction proceeds via the formation of an acid bromide intermediate, which then enolizes and reacts with bromine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HBr, place the synthesized 3-methoxybutanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).[6][7]

-

Bromination: Heat the mixture gently and add bromine (Br₂) dropwise from the dropping funnel. The reaction is typically exothermic and will produce hydrogen bromide (HBr) gas. After the addition is complete, reflux the mixture until the reaction is complete (monitored by the disappearance of the red bromine color).

-

Hydrolysis and Workup: Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate α-bromo acyl bromide.

-

Purification: Extract the this compound with an appropriate organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization.

Caption: General reactivity of this compound in Sₙ2 reactions.

-

Synthesis of α-hydroxy acids: Reaction with a hydroxide source (e.g., aqueous NaOH) followed by acidification will yield 2-hydroxy-3-methoxybutanoic acid. [6]* Synthesis of α-amino acids: Reaction with ammonia or an amine can lead to the formation of α-amino acids, which are fundamental building blocks for peptides and proteins. [6]* Synthesis of α-cyano acids: Reaction with a cyanide salt (e.g., KCN) can introduce a nitrile group, which can be further hydrolyzed to a dicarboxylic acid or reduced to an amine.

Applications in Organic Synthesis and Drug Development

While specific applications for this compound are not documented, its structural features suggest its potential as a valuable building block in several areas:

-

Asymmetric Synthesis: As a chiral molecule, it can be used as a starting material for the synthesis of enantiomerically pure compounds.

-

Fragment-Based Drug Discovery: The molecule contains several key functional groups (carboxylic acid, ether, alkyl halide) that can be used to explore interactions with biological targets.

-

Lead Optimization: The bromine atom can be replaced with various other functional groups to fine-tune the pharmacological properties of a lead compound. The methoxy group can also influence the compound's metabolic stability and lipophilicity.

Safety and Handling

No specific safety data is available for this compound. However, based on its structure as an α-bromo carboxylic acid, the following precautions should be taken:

-

Corrosive: Carboxylic acids are corrosive. [10]α-Bromo carboxylic acids can be particularly irritating to the skin, eyes, and respiratory tract.

-

Toxicity: Handle with care, as many halogenated organic compounds have toxic properties.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

-

In case of contact:

-

Skin: Immediately wash with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a promising, albeit understudied, chemical entity. Its synthesis is achievable through established and reliable chemical transformations. The presence of multiple functional groups and stereocenters makes it a versatile building block for the synthesis of more complex molecules with potential applications in materials science and drug discovery. Further research into its reactivity and biological activity is warranted to fully explore its potential.

References

-

SpectraBase. alpha-Bromo-p-tert-butyltoluene. [Link]

-

ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

ChemSynthesis. This compound. [Link]

-

Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

-

PubChem. 2-Bromo-3-methoxybutane. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

PubChem. 3-Methoxybutanoic acid. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

- Google Patents.

-

Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

-

OpenStax. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 22.5: Alpha Bromination of Carboxylic Acids. [Link]

-

PubChem. (2R,3R)-2-bromo-3-hydroxy-2-methylbutanoic acid. [Link]

Sources

- 1. This compound | C5H9BrO3 | CID 238050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 10024-70-1: 3-Methoxybutanoic acid | CymitQuimica [cymitquimica.com]

- 3. 3-Methoxybutanoic acid | C5H10O3 | CID 24803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxybutanoic Acid | CymitQuimica [cymitquimica.com]

- 5. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aksci.com [aksci.com]

A Technical Guide to 2-Bromo-3-methoxybutanoic Acid: Structure, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxybutanoic acid, a halogenated carboxylic acid with significant potential as a versatile intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural intricacies, physicochemical properties, and logical synthetic pathways, grounding all claims in established chemical principles and authoritative data.

Molecular Structure and Nomenclature

A thorough understanding of a molecule's structure is foundational to predicting its reactivity and potential applications. This compound possesses key structural features, including two chiral centers, that dictate its chemical behavior and biological interactions.

IUPAC Nomenclature and Core Structure

The compound is systematically named according to IUPAC rules as This compound .[1] Its structure consists of a four-carbon butanoic acid backbone. A bromine atom is substituted at the alpha-carbon (C2), and a methoxy group (-OCH₃) is present at the beta-carbon (C3).

The fundamental structure is represented by the molecular formula C₅H₉BrO₃ and has a molecular weight of approximately 197.03 g/mol .[1][2] The CAS Registry Number for this compound is 67819-23-2.[1][2]

Caption: 2D chemical structure of this compound.

Stereochemistry: The Role of Chirality

This compound possesses two stereogenic centers at positions C2 and C3. This chirality gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers and four pairs of diastereomers. The specific spatial arrangement of the bromo and methoxy groups is critical, as different stereoisomers can exhibit vastly different biological activities and reaction kinetics, a key consideration in pharmaceutical development.

The four stereoisomers are:

-

(2R, 3R)-2-bromo-3-methoxybutanoic acid

-

(2S, 3S)-2-bromo-3-methoxybutanoic acid

-

(2R, 3S)-2-bromo-3-methoxybutanoic acid[3]

-

(2S, 3R)-2-bromo-3-methoxybutanoic acid

Caption: Stereoisomeric relationships of this compound.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in various solvents and reaction conditions, informing decisions on purification, formulation, and experimental design. While experimental data for this compound is not extensively published, computational models provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO₃ | PubChem[1] |

| Molecular Weight | 197.03 g/mol | PubChem[1] |

| CAS Number | 67819-23-2 | PubChem[1] |

| XLogP3 (Computed) | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Melting Point | Not Available | ChemSynthesis[2] |

| Boiling Point | Not Available | ChemSynthesis[2] |

The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones. The presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor (the carbonyl and ether oxygens) sites implies moderate solubility in polar protic solvents.

Synthetic Pathways and Methodologies

As a specialized reagent, this compound is not typically available off-the-shelf and requires targeted synthesis. A logical and well-established approach for its preparation is the α-bromination of its corresponding carboxylic acid precursor, 3-methoxybutanoic acid.

Proposed Synthetic Route: Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the premier method for the selective α-halogenation of carboxylic acids. This choice is predicated on its high reliability and specificity for the C2 position.

Causality of the Mechanism:

-

Acyl Halide Formation: The reaction is initiated by converting the carboxylic acid into an acyl halide, typically using a catalyst like phosphorus tribromide (PBr₃). This step is crucial because the carboxylic acid itself does not readily enolize.

-

Enolization: The resulting acyl bromide exists in equilibrium with its enol tautomer to a much greater extent than the parent acid.

-

α-Bromination: The electron-rich enol intermediate rapidly attacks molecular bromine (Br₂), which acts as the electrophile. This selectively installs a bromine atom at the α-position.

-

Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed during aqueous workup to yield the final product, this compound.

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxybutanoic Acid

This guide provides a comprehensive technical overview of 2-Bromo-3-methoxybutanoic acid, a halogenated carboxylic acid with significant potential as a versatile intermediate in pharmaceutical and chemical synthesis. We will delve into its fundamental chemical properties, stereochemical considerations, plausible synthetic routes, and its role as a building block for more complex molecules. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of butanoic acid featuring both a bromine atom and a methoxy group. These functional groups impart a unique reactivity profile, making it a valuable synthon for introducing specific structural motifs in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

Naming and Identification

For unambiguous identification in research and procurement, the following identifiers are critical:

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 197.03 g/mol | PubChem[1][2] |

| XLogP3-AA | 0.9 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |

| Rotatable Bond Count | 3 | PubChem[1][2] |

-

Expertise & Experience Insight: The XLogP3 value of 0.9 suggests a moderate degree of lipophilicity. The presence of both hydrogen bond donor (the carboxylic acid proton) and multiple acceptor sites (the oxygens) indicates that this molecule will have moderate solubility in polar protic solvents and can participate in hydrogen bonding interactions, a critical consideration in designing reaction conditions and for its behavior in biological systems.

Structural and Stereochemical Analysis

The structure of this compound contains two adjacent chiral centers at the C2 and C3 positions. This gives rise to the potential for multiple stereoisomers.

Caption: Chemical structure of this compound.

The presence of two chiral centers means that four stereoisomers are possible: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereoisomer, such as (2R,3S)-2-bromo-3-methoxybutanoic acid, will have unique biological and chemical properties.[2] Control of stereochemistry during synthesis is therefore a critical consideration for applications in pharmaceuticals, where enantiomeric purity is often a regulatory requirement.

Proposed Synthetic Pathway: A Mechanistic Approach

The proposed synthesis would start from 3-methoxybutanoic acid.

Sources

"2-Bromo-3-methoxybutanoic acid" physical and chemical properties

An In-Depth Technical Guide to 2-Bromo-3-methoxybutanoic acid

Introduction

This compound is a halogenated carboxylic acid characterized by the presence of a bromine atom at the alpha position to the carboxyl group and a methoxy group at the beta position. This unique arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid and methoxy groups offer further sites for chemical modification. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its potential reactivity, and proposed synthetic methodologies.

Molecular Structure and Identifiers

The structural formula and key identifiers of this compound are presented below. These identifiers are crucial for accurately referencing this compound in chemical databases and literature.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 67819-23-2 | [1] |

| Molecular Formula | C₅H₉BrO₃ | [1] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| Canonical SMILES | CC(C(C(=O)O)Br)OC | [1] |

| InChI | InChI=1S/C5H9BrO3/c1-3(9-2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | [1] |

| InChIKey | YVNDJNXUZODJQG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Precise experimental data on the physical properties of this compound are not widely available in the public domain.[2] However, computational methods and analysis of related structures allow for the estimation of several key properties.

| Property | Value | Notes | Source |

| Melting Point | Not available | Experimental data not found. | [2] |

| Boiling Point | Not available | Experimental data not found. | [2] |

| Density | Not available | Experimental data not found. | [2] |

| XLogP3 | 0.9 | Computed octanol-water partition coefficient, suggesting moderate lipophilicity. | [1] |

| Topological Polar Surface Area | 46.5 Ų | Computed value, indicating potential for hydrogen bonding. | [1] |

| Solubility | Moderately soluble in water, soluble in organic solvents. | Predicted based on the presence of a polar carboxylic acid group and a less polar alkyl chain with a methoxy group. Similar compounds show this trend.[3] | N/A |

Spectroscopic Profile (Theoretical)

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The methoxy protons (-OCH₃) would likely appear as a singlet around 3.7 ppm. The proton on the carbon bearing the bromine atom (-CH(Br)-) would likely be a doublet around 4.2 ppm, coupled to the adjacent methine proton.[4]

-

¹³C NMR Spectroscopy : The carbon spectrum would show five distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around 170-175 ppm. The carbon attached to the bromine is anticipated to appear around 50 ppm, while the methoxy carbon would be in a similar region, around 52 ppm.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹), a sharp and strong absorption for the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and C-O stretching bands for the carboxylic acid and ether linkages.

-

Mass Spectrometry : In a mass spectrum, the molecular ion peak would be expected at m/z 196 and 198 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would likely involve the loss of the bromine atom, the carboxyl group, or the methoxy group.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the α-bromo group, and the methoxy group.

-

Carboxylic Acid Group : This group can undergo typical reactions such as esterification with alcohols, conversion to amides with amines, and reduction to the corresponding alcohol.

-

α-Bromo Group : The bromine atom at the alpha position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a versatile synthetic intermediate.

-

Methoxy Group : The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

A plausible synthetic route to this compound is the Hell-Volhard-Zelinsky reaction starting from 3-methoxybutanoic acid. This reaction involves the α-bromination of a carboxylic acid using a bromine source and a catalytic amount of phosphorus tribromide (PBr₃).

Caption: Proposed synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Proposed Synthesis via Hell-Volhard-Zelinsky Reaction

The following is a generalized, step-by-step methodology for the synthesis of this compound. Note: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methoxybutanoic acid.

-

Addition of Catalyst : Add a catalytic amount of phosphorus tribromide (PBr₃) to the flask.

-

Bromination : Slowly add bromine (Br₂) to the reaction mixture through the dropping funnel. The reaction is typically exothermic and may require cooling.

-

Reaction Progression : Gently heat the mixture to initiate and sustain the reaction. The reaction progress can be monitored by the disappearance of the red bromine color.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to hydrolyze the intermediate acyl bromide.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Handling : Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Toxicity : Compounds of this class can be corrosive and may cause burns upon contact. They may also be harmful if swallowed or inhaled.[6][7]

Always consult a comprehensive and up-to-date safety data sheet before handling any chemical.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pacific Biochem Private Limited. (n.d.). 2 Bromo 3 Methyl Butanoic Acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3S)-2-bromo-3-methoxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-Bromo-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. NIST WebBook. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-bromo-3-methoxypropanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-3-methoxy-3-methylbutanoic acid (C6H11BrO3). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.

Sources

- 1. This compound | C5H9BrO3 | CID 238050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pacificbiochem.com [pacificbiochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-methoxybutanoic Acid

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a critical foundation for innovation. This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for 2-Bromo-3-methoxybutanoic acid (C₅H₉BrO₃). By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a robust framework for the characterization of this bifunctional molecule. This document moves beyond mere data presentation, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

Introduction: The Structural Context

This compound is a halogenated carboxylic acid containing an ether linkage. Its structure, featuring two adjacent chiral centers (at C2 and C3), makes it an interesting building block in stereoselective synthesis. The presence of multiple functional groups—a carboxylic acid, a secondary bromide, and a secondary ether—necessitates a multi-faceted analytical approach for complete characterization. Spectroscopic analysis is indispensable not only for confirming the molecular structure and connectivity but also for potentially distinguishing between its diastereomeric forms.

This guide will systematically deconstruct the predicted spectroscopic signature of this compound, providing both the theoretical underpinnings and practical protocols for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the distinct chemical environments of all hydrogen atoms in the molecule. The electronegativity of the bromine and oxygen atoms significantly influences the chemical shifts of adjacent protons, pulling them downfield.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| H-2 (-CHBr) | 4.1 - 4.4 | Doublet | 1H | Deshielded by the adjacent electronegative bromine atom. Coupled only to the H-3 proton. |

| H-3 (-CHOCH₃) | 3.7 - 4.0 | Doublet of Quartets (dq) | 1H | Deshielded by the ether oxygen. Coupled to the H-2 proton and the three H-4 protons. |

| -OCH₃ | 3.3 - 3.6 | Singlet | 3H | Protons are chemically equivalent and not coupled to other protons. |

| H-4 (-CH₃) | 1.2 - 1.5 | Doublet | 3H | Coupled to the H-3 proton. |

Note: Chemical shifts are predicted for a CDCl₃ solvent. The exact values can vary based on solvent and concentration.

Diagram: ¹H NMR Connectivity and Splitting

Caption: Predicted ¹H NMR couplings for the molecule.

¹³C NMR Spectroscopy: The Carbon Backbone

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments within the molecule. The chemical shifts are highly indicative of the carbon's functionalization.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | 170 - 175 | The carbonyl carbon of the carboxylic acid is the most deshielded.[1] |

| C-3 (-CHOCH₃) | 75 - 85 | Carbon bonded to the highly electronegative ether oxygen. |

| C-5 (-OCH₃) | 56 - 62 | The methoxy carbon is a characteristic chemical shift for ethers. |

| C-2 (-CHBr) | 45 - 55 | Carbon bonded to bromine is significantly deshielded. |

| C-4 (-CH₃) | 15 - 20 | The terminal methyl carbon is the most shielded (upfield). |

Experimental Protocol for NMR Data Acquisition

A reproducible and high-quality NMR spectrum is contingent on meticulous sample preparation and instrument setup.

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).[2][3][4]

-

-

Instrument Setup:

-

Select an appropriate NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Shim the magnetic field to ensure homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

For the ¹³C spectrum, use a proton-decoupled pulse sequence, which requires a greater number of scans to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity & Shape | Functional Group |

| 2500 - 3300 | O-H stretch | Strong, Very Broad | Carboxylic Acid[5][6][7][8][9] |

| 2850 - 3000 | C-H stretch | Medium, Sharp | Alkyl (sp³)[6] |

| 1700 - 1725 | C=O stretch | Strong, Sharp | Carboxylic Acid (dimerized)[5][6][7] |

| 1210 - 1320 | C-O stretch | Strong | Carboxylic Acid[5][6] |

| 1000 - 1250 | C-O stretch | Strong | Ether[8] |

| 550 - 850 | C-Br stretch | Medium to Weak | Alkyl Halide[8] |

The most telling feature in the IR spectrum will be the extremely broad O-H stretch from the carboxylic acid, which is a result of strong intermolecular hydrogen bonding, often forming dimers.[5][7] This broad absorption will typically overlap with the sharper C-H stretching peaks.[5]

Diagram: IR Analysis Workflow

Caption: Predicted major fragmentation pathways for the title compound.

Integrated Analysis: A Unified Conclusion

While each spectroscopic technique provides valuable data, their true power lies in their combined application. A comprehensive structural elucidation relies on the synergy of these methods.

Diagram: Integrated Spectroscopic Workflow

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Kapnayan.com - 21.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Synthetic Versatility of 2-Bromo-3-methoxybutanoic Acid: A Technical Primer for Organic Chemists

Abstract

2-Bromo-3-methoxybutanoic acid is a multifaceted building block in modern organic synthesis, offering a unique combination of reactive functional groups that can be selectively addressed to construct complex molecular architectures. This technical guide provides an in-depth exploration of this reagent, from its fundamental physicochemical properties to its strategic application in the synthesis of high-value compounds for the pharmaceutical and life sciences industries. We will detail a plausible and robust synthetic route to access this key intermediate and showcase its utility in the diastereoselective synthesis of valuable downstream products. This document is intended for researchers, synthetic chemists, and professionals in drug development who are looking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis, the strategic deployment of bifunctional and stereochemically rich starting materials is paramount for the efficient construction of complex target molecules. This compound emerges as a reagent of significant interest due to the orthogonal reactivity of its constituent functional groups: a carboxylic acid, an α-bromo substituent, and a β-methoxy ether. This arrangement allows for a diverse range of chemical transformations, including nucleophilic substitution at the α-position, derivatization of the carboxyl group, and the potential for elimination reactions to form α,β-unsaturated systems.

The presence of two adjacent stereocenters in this compound also introduces the element of stereocontrol, a critical consideration in the synthesis of chiral drugs and biologically active natural products. The ability to selectively prepare and react different diastereomers of this compound opens up avenues for asymmetric synthesis, enabling the targeted production of enantiomerically pure compounds. This guide will delve into the practical aspects of handling and utilizing this versatile starting material, providing a solid foundation for its incorporation into innovative synthetic strategies.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO₃ | PubChem[1] |

| Molecular Weight | 197.03 g/mol | PubChem[1] |

| CAS Number | 67819-23-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C(C(=O)O)Br)OC | PubChem[1] |

| InChIKey | YVNDJNXUZODJQG-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound: A Proposed Route

While numerous methods exist for the synthesis of α-bromo carboxylic acids, a particularly effective and well-established method is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction allows for the selective α-bromination of a carboxylic acid. A plausible and efficient synthetic route to this compound, therefore, begins with the readily available starting material, 3-methoxybutanoic acid.

The proposed two-step synthesis involves the initial preparation of 3-methoxybutanoic acid from a suitable precursor, such as ethyl 3-hydroxybutanoate, followed by its α-bromination via the HVZ reaction.

Detailed Experimental Protocol: A Hypothetical Procedure

The following protocol is a detailed, step-by-step methodology for the proposed synthesis of this compound. This procedure is based on well-established chemical transformations and should serve as a robust starting point for laboratory synthesis.

Step 1: Synthesis of 3-Methoxybutanoic Acid

-

Methylation of Ethyl 3-hydroxybutanoate: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), a solution of ethyl 3-hydroxybutanoate (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (CH₃I, 1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Saponification: The reaction is carefully quenched by the slow addition of water. The resulting solution is concentrated under reduced pressure to remove the THF. To the aqueous residue, a solution of sodium hydroxide (NaOH, 2.0 eq.) in water is added, and the mixture is heated to reflux for 2-4 hours to effect saponification of the ester.

-

Acidification and Extraction: The reaction mixture is cooled to room temperature and acidified to pH 1-2 with concentrated hydrochloric acid (HCl). The acidic aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford crude 3-methoxybutanoic acid, which can be purified by distillation or chromatography if necessary.

Step 2: α-Bromination via Hell-Volhard-Zelinsky Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, 3-methoxybutanoic acid (1.0 eq.) is charged along with a catalytic amount of red phosphorus (P) or phosphorus tribromide (PBr₃, 0.1 eq.).

-

Bromine Addition: Molecular bromine (Br₂, 1.1 eq.) is added dropwise to the stirred reaction mixture at a rate that maintains a gentle reflux. The reaction is exothermic and the evolution of hydrogen bromide (HBr) gas will be observed. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Completion and Work-up: After the addition of bromine is complete, the reaction mixture is heated to 80-90 °C for 2-4 hours until the evolution of HBr ceases. The reaction mixture is then cooled to room temperature.

-

Hydrolysis and Isolation: The crude acyl bromide is carefully hydrolyzed by the slow addition of water. The resulting mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with a saturated solution of sodium thiosulfate (to remove any unreacted bromine) and then with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to afford the pure this compound.

Synthetic Applications in Drug Development and Beyond

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically relevant molecules. The presence of the α-bromo group makes it an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles at the C2 position.

Synthesis of Novel Amino Acids

One of the most powerful applications of α-bromo acids is in the synthesis of α-amino acids. By reacting this compound with ammonia or a protected amine source, novel β-methoxy-substituted amino acids can be prepared. These non-proteinogenic amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to modulate their conformational properties and biological activity.

The diastereoselectivity of the Sₙ2 reaction can often be controlled by the choice of nucleophile and reaction conditions, allowing for the synthesis of specific stereoisomers of the target amino acid.

Precursor to Chiral Building Blocks

The vicinal arrangement of the bromo and methoxy groups in this compound makes it an ideal precursor for the synthesis of other valuable chiral building blocks. For instance, treatment with a strong base can induce an E2 elimination to afford the corresponding α,β-unsaturated acid, a versatile Michael acceptor. Alternatively, nucleophilic displacement of the bromide followed by lactonization can lead to the formation of substituted γ-butyrolactones, a common motif in natural products.

Conclusion

This compound is a highly valuable and versatile starting material for organic synthesis. Its unique combination of functional groups, coupled with the presence of two stereocenters, provides a powerful platform for the construction of complex and stereochemically defined molecules. The synthetic route outlined in this guide, based on the robust Hell-Volhard-Zelinsky reaction, offers a practical and efficient means of accessing this key intermediate. The potential applications of this compound in the synthesis of novel amino acids and other chiral building blocks underscore its importance for researchers in drug discovery and development. As the demand for enantiomerically pure and structurally diverse compounds continues to grow, the strategic use of such well-defined starting materials will undoubtedly play a crucial role in advancing the frontiers of organic chemistry.

References

Sources

The Synthetic Potential of 2-Bromo-3-methoxybutanoic Acid: A Guide for Advanced Research

This technical guide explores the prospective research applications of 2-Bromo-3-methoxybutanoic acid, a specialized chemical building block. While not extensively documented in current literature, its unique structural features—a carboxylic acid, a reactive bromine at the alpha position, and a methoxy group at the beta position—present compelling opportunities for innovation in medicinal chemistry and organic synthesis. This document serves as a forward-looking resource for researchers, scientists, and drug development professionals, providing insights into the untapped potential of this molecule.

Core Concepts: The Chemical Utility of this compound

This compound, with the chemical formula C5H9BrO3, is a halogenated carboxylic acid.[1][2] Its primary value in synthetic chemistry stems from the presence of two key functional groups: the carboxylic acid and the alpha-bromo group. The carboxylic acid provides a handle for amide bond formation and other modifications, while the bromine atom at the alpha position is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its potential applications.

The methoxy group at the beta position introduces an additional layer of complexity and potential for stereochemical control, influencing the electronic environment of the molecule and offering a site for further functionalization or interaction with biological targets.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C5H9BrO3 |

| Molecular Weight | 197.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 67819-23-2 |

Primary Application: Synthesis of Novel Non-Proteinogenic Amino Acids

The most direct and compelling application of this compound is in the synthesis of non-proteinogenic amino acids, specifically β-methoxy-α-amino acids.[3] Non-proteinogenic amino acids are amino acids that are not among the 20 standard protein-building amino acids. They are of significant interest in drug discovery and development for their ability to introduce novel structural and functional properties into peptides and other bioactive molecules.[4][5][6]

The synthesis of a β-methoxy-α-amino acid from this compound can be achieved through a classical nucleophilic substitution reaction at the alpha-carbon.

Synthetic Pathway: From α-Bromo Acid to β-Methoxy-α-Amino Acid

The conversion of this compound to the corresponding amino acid can be accomplished via direct amination, a well-established method for producing α-amino acids from α-bromo carboxylic acids.

Caption: Synthetic workflow from this compound to peptide synthesis.

Experimental Protocol: Synthesis of 2-Amino-3-methoxybutanoic Acid

This protocol is a representative example based on established methods for the amination of α-bromo carboxylic acids.

Objective: To synthesize 2-amino-3-methoxybutanoic acid from this compound.

Materials:

-

This compound

-

Concentrated aqueous ammonia (NH4OH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

-

Amination: Add a significant excess of concentrated aqueous ammonia to the solution. The large excess is crucial to minimize the formation of secondary and tertiary amine byproducts.

-

Reaction: Stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.

-

Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 1.

-

Wash the acidic solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) using a solution of sodium hydroxide. The amino acid will precipitate out of the solution.

-

-

Isolation: Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.

Rationale: The nucleophilic amino group of ammonia attacks the electrophilic carbon bearing the bromine atom, displacing it in an SN2 reaction. The use of a large excess of ammonia favors the formation of the primary amine. The subsequent workup procedure is designed to separate the desired amino acid from unreacted starting materials and byproducts based on its charge at different pH values.

Advanced Applications in Drug Discovery and Peptide Chemistry

The resulting β-methoxy-α-amino acid is a valuable chiral building block for more complex synthetic endeavors.

Incorporation into Peptides

The novel amino acid can be incorporated into peptide chains to create peptidomimetics with enhanced properties. The methoxy group can:

-

Introduce Conformational Constraints: The steric bulk of the methoxy group can restrict the conformational flexibility of the peptide backbone, potentially leading to more stable and potent bioactive conformations.

-

Enhance Metabolic Stability: The non-natural side chain can increase resistance to enzymatic degradation, prolonging the half-life of the peptide drug.

-

Modulate Receptor Binding: The methoxy group can form hydrogen bonds or engage in other non-covalent interactions with the target receptor, potentially improving binding affinity and selectivity.

Caption: Workflow for the application of this compound in peptide synthesis.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound also makes it a potential precursor for the synthesis of novel heterocyclic scaffolds. The carboxylic acid and the alpha-bromo group can participate in intramolecular cyclization reactions or in multicomponent reactions to form a variety of ring systems, which are privileged structures in many classes of drugs.

Conclusion and Future Outlook

While this compound is not a widely studied compound, its chemical structure suggests significant potential as a versatile building block in modern organic and medicinal chemistry. Its primary application lies in the synthesis of novel β-methoxy-α-amino acids, which can be used to create peptidomimetics with improved pharmacological properties. Further research into the stereoselective synthesis and reactions of this compound is warranted and could open up new avenues for the development of innovative therapeutics. This guide provides a foundational framework to inspire and direct future research in this promising area.

References

-

Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. [Link]

-

This compound | C5H9BrO3 | CID 238050 - PubChem. [Link]

-

This compound - 67819-23-2, C5H9BrO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions - Wiley-VCH. [Link]

-

Non-proteinogenic amino acids - Wikipedia. [Link]

-

Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis. [Link]

Sources

- 1. This compound | C5H9BrO3 | CID 238050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 2-Bromo-3-methoxybutanoic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 2-Bromo-3-methoxybutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and drug development. While the specific discovery and historical narrative of this compound are not extensively documented in scientific literature, its synthesis falls under the well-established and historically significant class of α-bromo carboxylic acids. This document will delve into the synthetic pathways, key chemical properties, and potential utility of this compound, grounded in the principles of organic chemistry.

Introduction to α-Bromo Carboxylic Acids: A Historical Perspective

The introduction of a bromine atom at the α-position of a carboxylic acid is a fundamental transformation in organic chemistry, yielding versatile intermediates for further functionalization. The historical cornerstone of this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction, first reported by Carl Magnus von Hell in 1881 and later refined by Jacob Volhard and Nikolay Zelinsky.[1][2] This reaction provides a reliable method for the synthesis of α-bromo carboxylic acids from their parent carboxylic acids.[3][4][5] The significance of α-bromo carboxylic acids lies in their dual reactivity: the carboxylic acid moiety allows for amide and ester formation, while the α-bromo group is susceptible to nucleophilic substitution, making them valuable precursors for amino acids, hydroxy acids, and other functionalized molecules.[6]

Physicochemical Properties of this compound

This compound is a C5 carboxylic acid containing a bromine atom at the α-position (C2) and a methoxy group at the β-position (C3).[7][8] While extensive experimental data for this specific compound is scarce, its fundamental properties can be predicted based on its structure and by comparison with similar compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO₃ | [7][8] |

| Molecular Weight | 197.03 g/mol | [7][8] |

| IUPAC Name | This compound | [8] |

| CAS Number | 67819-23-2 | [7][8] |

| SMILES | CC(OC)C(Br)C(=O)O | [8] |

| Physical Form | Expected to be a liquid or low-melting solid | Inferred from similar compounds like 2-bromo-3-methylbutyric acid which is a solid with a melting point of 39-42 °C. |

| Solubility | Expected to be soluble in polar organic solvents like alcohols, ethers, and acetone. | Inferred from similar compounds. |

Synthesis of this compound via the Hell-Volhard-Zelinsky (HVZ) Reaction

The most direct and classical approach for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, starting from 3-methoxybutanoic acid. The HVZ reaction involves the α-bromination of a carboxylic acid in the presence of phosphorus tribromide (PBr₃) and bromine (Br₂).[3][4]

The overall transformation is as follows:

Caption: Overall scheme of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Mechanistic Insights

The HVZ reaction proceeds through a multi-step mechanism:

-

Formation of the Acyl Bromide: The carboxylic acid, 3-methoxybutanoic acid, reacts with PBr₃ to form the corresponding acyl bromide. This step is crucial as carboxylic acids themselves do not readily enolize.[3][4]

-

Enolization: The acyl bromide, in the presence of a trace amount of HBr generated in the first step, tautomerizes to its enol form.[3][4]

-

α-Bromination: The enol intermediate then reacts with bromine at the α-carbon to yield the α-bromo acyl bromide.[3][4]

-

Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed by the addition of water to give the final product, this compound.[3][4]

Caption: Step-wise mechanism of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the Hell-Volhard-Zelinsky reaction.

Materials:

-

3-Methoxybutanoic acid

-

Phosphorus tribromide (PBr₃) or red phosphorus

-

Bromine (Br₂)

-

Water (H₂O)

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place 3-methoxybutanoic acid and a catalytic amount of red phosphorus (or add PBr₃ directly, approximately 0.3-0.5 equivalents).

-

Bromine Addition: From the dropping funnel, add bromine (1.1 equivalents) dropwise to the reaction mixture. The reaction is exothermic and will likely generate HBr gas, so it should be performed in a well-ventilated fume hood.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for several hours, or until the reaction is complete (monitored by TLC or GC). The reaction mixture will become a clear, reddish-brown solution.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

α-Bromo carboxylic acids are valuable synthetic intermediates due to the reactivity of the C-Br bond.[6] this compound can undergo a variety of nucleophilic substitution reactions at the α-position.

Caption: Potential synthetic transformations of this compound.

-

Synthesis of α-Amino Acids: Reaction with ammonia can lead to the formation of 2-amino-3-methoxybutanoic acid, a non-proteinogenic amino acid.[6]

-

Synthesis of α-Hydroxy Acids: Hydrolysis of the bromide with a base will yield 2-hydroxy-3-methoxybutanoic acid.[6]

-

Formation of Esters and Amides: The carboxylic acid functionality can be readily converted to esters and amides through standard coupling reactions.

Conclusion

While the historical discovery of this compound is not prominently documented, its synthesis is firmly rooted in the classic and reliable Hell-Volhard-Zelinsky reaction. This technical guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications. As a functionalized α-bromo carboxylic acid, it holds promise as a versatile building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Further research into the specific properties and applications of this compound is warranted.

References

-

OpenStax. (2023, September 20). Alpha Bromination of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

- Google Patents. (2021). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

-

Thieme. (2014). Science of Synthesis Knowledge Updates 2014/2. Retrieved from [Link]

-

Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3R)-2-bromo-3-hydroxy-2-methylbutanoic acid. National Institutes of Health. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | C5H9BrO3 | CID 238050 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of 2-Bromo-3-methoxybutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the diastereoselective synthesis of 2-bromo-3-methoxybutanoic acid. The described methodology leverages the electrophilic addition of bromine and methanol to an α,β-unsaturated ester, proceeding through a cyclic bromonium ion intermediate to control the relative stereochemistry. This guide offers a comprehensive protocol, explains the mechanistic basis for stereoselectivity, and presents a framework for the synthesis of the anti diastereomer of the target compound.

Introduction: The Importance of Stereocontrol

In medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers of a compound can exhibit vastly different pharmacological, toxicological, and physical properties. This compound possesses two adjacent chiral centers (C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The ability to selectively synthesize a single diastereomer is a critical step in developing stereochemically pure active pharmaceutical ingredients (APIs) and advanced materials.

This guide focuses on a reliable method for achieving diastereocontrol, specifically targeting the anti (or threo) configuration, which arises naturally from a well-understood reaction mechanism. The protocol starts from a commercially available α,β-unsaturated ester and proceeds in two key steps: a bromomethoxylation reaction followed by ester hydrolysis.

Synthetic Strategy & Mechanistic Rationale

The chosen synthetic route involves the reaction of an alkene with a source of electrophilic bromine in a nucleophilic solvent (methanol). This reaction, known as a bromomethoxylation, is a classic example of halofunctionalization.

Core Principles:

-

Starting Material: The synthesis begins with methyl (E)-but-2-enoate (methyl crotonate). The E-configuration of the double bond is crucial for the stereochemical outcome.

-

Brominating Agent: N-Bromosuccinimide (NBS) is used as the bromine source. It is safer and easier to handle than elemental bromine (Br₂) and provides a slow, controlled release of electrophilic bromine, minimizing side reactions.[1][2]

-

Mechanism of Stereocontrol: The reaction proceeds via a cyclic bromonium ion intermediate. The incoming bromine atom adds to both carbons of the double bond simultaneously, forming a three-membered ring.[3][4] This intermediate shields one face of the molecule. The nucleophile (methanol) must then attack from the opposite face (an anti-attack). This mechanistic constraint dictates the relative stereochemistry of the final product, leading exclusively to the anti-diastereomer.[5]

Visualizing the Reaction Pathway

The following workflow outlines the key stages of the synthesis, from the starting material to the final product.

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocol

Safety Precautions: N-Bromosuccinimide is a corrosive irritant and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All solvents are flammable and should be handled away from ignition sources.

Part A: Synthesis of Methyl (2R,3S)-2-bromo-3-methoxybutanoate

This protocol describes the diastereoselective bromomethoxylation of methyl (E)-but-2-enoate.

Materials & Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| Methyl (E)-but-2-enoate | C₅H₈O₂ | 100.12 | 5.0 g | 49.9 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.34 g | 52.5 |

| Methanol (Anhydrous) | CH₄O | 32.04 | 100 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |

| Saturated NaHCO₃ (aq) | - | - | - | - |

| Saturated Na₂S₂O₃ (aq) | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl (E)-but-2-enoate (5.0 g, 49.9 mmol).

-

Solvent Addition: Dissolve the starting material in 100 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Once the solution is at 0 °C, add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq) in small portions over 15-20 minutes. Monitor the reaction temperature to ensure it does not rise above 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of dichloromethane (DCM).

-

Workup:

-

Separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Combine the organic layers and wash sequentially with 50 mL of saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a colorless to pale yellow oil.

Part B: Synthesis of (2R,3S)-2-Bromo-3-methoxybutanoic acid

This protocol describes the saponification (base-mediated hydrolysis) of the ester to the final carboxylic acid.

Materials & Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| Methyl (2R,3S)-2-bromo-3-methoxybutanoate | C₆H₁₁BrO₃ | 211.05 | 4.0 g | 18.9 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.52 g | 37.9 |

| Water (Deionized) | H₂O | 18.02 | 40 mL | - |